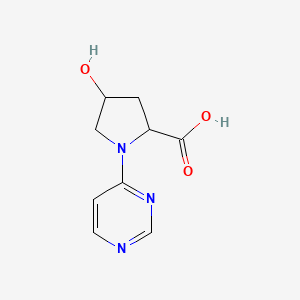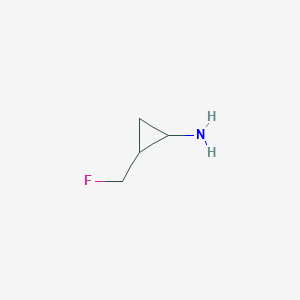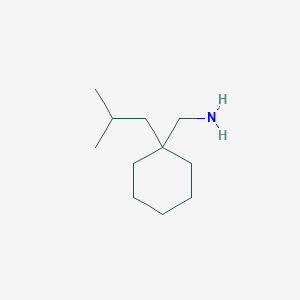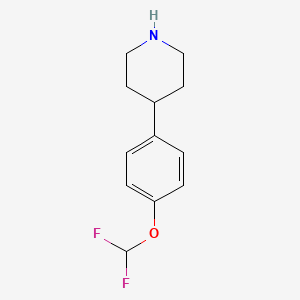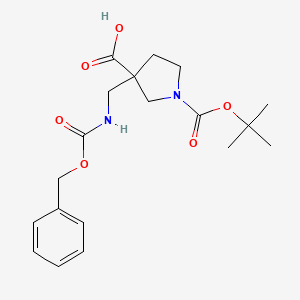
3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound often used in the field of medicinal chemistry. This compound features a pyrrolidine ring substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine and a diester.
Introduction of the Benzyloxycarbonyl Group: This step often involves the reaction of the pyrrolidine derivative with benzyl chloroformate in the presence of a base like triethylamine.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidine ring is particularly significant in mimicking natural substrates or ligands.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism of action of 3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl and tert-butoxycarbonyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-((((Benzyloxy)carbonyl)amino)methyl)pyrrolidine-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less bulky and potentially less stable.
1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the benzyloxycarbonyl group, reducing its potential for further functionalization.
Uniqueness
The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups in 3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid provides a unique combination of stability and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and stability.
Properties
Molecular Formula |
C19H26N2O6 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-10-9-19(13-21,15(22)23)12-20-16(24)26-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23) |
InChI Key |
OBVDKHYFEBNAJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


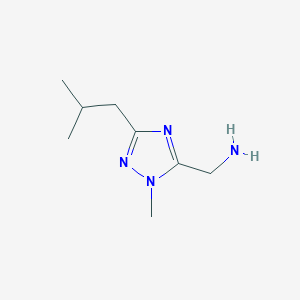
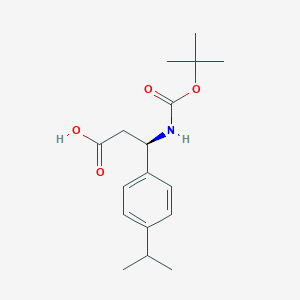

![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)

